1-Octen-3-yl acetate

Description

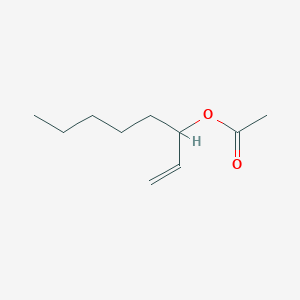

Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-6-7-8-10(5-2)12-9(3)11/h5,10H,2,4,6-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJDQRFOTHOBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051903 | |

| Record name | Oct-1-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

189.00 to 190.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Octen-3-yl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2442-10-6 | |

| Record name | 1-Octen-3-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octen-3-ol, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-1-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-en-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ32LCA02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Octen-3-yl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution in Biological Systems

Presence in Plant Essential Oils

Lavandula Species (Lavender Essential Oils)

1-Octen-3-yl acetate (B1210297) is a known constituent of lavender essential oils, contributing to their complex aromatic profile. scribd.comwikipedia.org In true lavender (Lavandula angustifolia) oil, this compound is considered a characteristic component. nih.gov Research indicates that the concentration of 1-octen-3-yl acetate in lavender essential oils typically ranges from 0.1% to 0.3%. scribd.com Studies have also identified this compound as one of the key volatile compounds in extracts derived from Lavandula angustifolia Mill. nih.gov Furthermore, its presence has been confirmed in lavandin oil, a hybrid of Lavandula angustifolia and Lavandula latifolia. fnps.org

Table 1: Occurrence of this compound in Lavandula Species

| Species | Plant Part | Concentration (%) |

|---|---|---|

| Lavandula species | Not specified | 0.1–0.3 scribd.com |

| Lavandula angustifolia | Flowering tops and stalks | Present nih.gov |

| Lavandula angustifolia Mill. | Not specified | Characteristic volatile nih.gov |

| Lavandin (L. angustifolia x latifolia) | Not specified | Present fnps.org |

Helichrysum Species

The essential oils of several Helichrysum species contain this compound. A study on the essential oil extracted from Helichrysum aureonitens identified this compound as a notable component, constituting 4.9% of the oil. fragranceconservatory.com In Helichrysum odoratissimum, the concentration of this compound has been reported to be between 0.3% and 0.4% in the flowers and leaves. coastalplainplants.org Another analysis of H. odoratissimum flowers detected this compound at a level of 0.2%. coastalplainplants.org

Table 2: Occurrence of this compound in Helichrysum Species

| Species | Plant Part | Concentration (%) |

|---|---|---|

| Helichrysum aureonitens | Not specified | 4.9 fragranceconservatory.com |

| Helichrysum odoratissimum | Flowers and Leaves | 0.3–0.4 coastalplainplants.org |

Mentha Species

This compound is found in various species of the mint family (Lamiaceae). mdpi.compellwall.com Analysis of the essential oil from Mentha piperita (peppermint) has shown the presence of this compound, albeit at a low concentration of 0.17%. thegoodscentscompany.com In other mint species, such as Mentha spicata (spearmint) and Mentha suaveolens (apple mint), it has been detected in trace amounts. Research on Mentha citrata (bergamot mint) has reported the presence of this compound at concentrations ranging from 0.19% to 0.21%.

Table 3: Occurrence of this compound in Mentha Species

| Species | Plant Part | Concentration (%) |

|---|---|---|

| Mentha piperita | Not specified | 0.17 thegoodscentscompany.com |

| Mentha spicata | Aerial parts | Trace |

| Mentha suaveolens | Aerial parts | Trace |

Dicerandra Mints

Species of Dicerandra, a genus of mints endemic to Florida, are known to produce unique essential oils and terpenoid mixtures. While detailed chemical analyses have been conducted on these mints, the specific concentration of this compound is not widely reported in comparative studies. However, a comprehensive database of essential oil components lists this compound as a compound found in the oil of Dicerandra frutescens.

Occurrence in Fungi and Other Organisms

Liverworts (Bryophytes)

This compound is a significant volatile compound in many species of liverworts (phylum Marchantiophyta). It is a primary contributor to the characteristic mushroom-like scent emitted by these organisms when crushed. In many cases, this compound is found in higher abundance than its corresponding alcohol, 1-octen-3-ol (B46169).

The presence of this ester has been confirmed in several liverwort genera, including Conocephalum, Marchantia, Dumortiera, Pellia, Plagiochila, and Wiesnerella. In a study of the common liverwort, Marchantia polymorpha, this compound was identified as the predominant eight-carbon volatile compound in the intact thalli. It has also been detected in an unidentified Malaysian Asterella species and in Orthotrichum albidum, where it was found at a concentration of 1.33% in the volatile concentrate.

Table 4: Occurrence of this compound in Liverworts

| Species/Genus | Common Name | Key Finding |

|---|---|---|

| Various Liverworts | Liverworts | Responsible for mushroom-like scent; often more abundant than 1-octen-3-ol. |

| Marchantia polymorpha | Common Liverwort | Predominant C8 volatile in intact thalli. |

| Conocephalum, Dumortiera, Pellia, Plagiochila, Wiesnerella | Liverworts | Presence of this compound confirmed. |

| Asterella sp. | Liverwort | Detected as a component of its volatile profile. |

Edible Mushrooms

This compound is a recognized volatile compound found in various species of edible mushrooms, contributing to their characteristic aroma profile. foodb.caresearchgate.net This ester, formed from 1-octen-3-ol, is often found alongside its precursor, which is commonly known as "mushroom alcohol". researchgate.netchemdad.com Research has identified this compound in common mushroom varieties such as Agaricus bisporus (common mushroom) and Pleurotus ostreatus (oyster mushroom). foodb.ca

In a study on raw porcini mushrooms (Boletus edulis), this compound was a significant volatile compound, constituting 14.76% of the aroma profile, with 1-octen-3-ol being the primary component at 45.22%. researchgate.net The presence of this acetate contributes to the fresh, green, and herbaceous notes of the mushroom's scent. foodb.capellwall.com The compound is also referred to as Matsutake Acetate, indicating its association with the prized matsutake mushroom. pellwall.com

Table 1: Detection of this compound in Edible Mushrooms

| Mushroom Species | Common Name | Compound Detected | Reference |

| Agaricus bisporus | Common Mushroom | This compound | foodb.ca |

| Pleurotus ostreatus | Oyster Mushroom | This compound | foodb.ca |

| Boletus edulis | Porcini | This compound | researchgate.net |

Association with Mold and Damp Environments

Beyond its presence in edible fungi, this compound's precursor, 1-octen-3-ol, is strongly associated with mold and damp environments. 1-octen-3-ol is a well-known microbial volatile organic compound (MVOC) emitted by various fungi, and it is largely responsible for the characteristic musty, moldy odor. nih.govresearchgate.net This compound is frequently detected in water-damaged buildings and is considered a marker for microbial growth. nih.govlu.se

Studies have shown that 1-octen-3-ol is one of the most prevalent VOCs in environments with mold contamination. lu.se For instance, an analysis of cinematographic film contaminated with mold found 1-octen-3-ol to be one of the three most common volatile compounds released by the fungal isolates. mmu.ac.uk While the direct detection of this compound in these environments is less commonly reported, the abundance of its precursor, 1-octen-3-ol, suggests the potential for its formation. The enzymatic processes within fungi that produce 1-octen-3-ol could also lead to its esterification to form this compound.

Detection in Food Matrices

Cooked Meat Products (e.g., Sausages)

The concentration and perception of 1-octen-3-ol in sausages can be influenced by the product's formulation, such as fat and salt content. researchgate.net While the direct detection of this compound is less frequently highlighted in these studies, its formation from the abundant 1-octen-3-ol is plausible. For instance, a study on naturally fermented dry mutton sausage identified 1-octen-3-ol as a key volatile compound. frontiersin.org The complex microbial and enzymatic activities during fermentation and ripening could facilitate the esterification of alcohols like 1-octen-3-ol to their corresponding acetates.

Table 2: Detection of Related Compounds in Cooked Meat Products

| Product | Compound Detected | Associated Flavor | Reference |

| Cooked Bologna-type sausage | 1-Octen-3-ol | Mushroom | researchgate.net |

| Fresh pork sausage | 1-Octen-3-ol | Mushroom | iastatedigitalpress.com |

| Dry fermented mutton sausage | 1-Octen-3-ol | Mushroom | frontiersin.org |

Seafood (e.g., Saccharina japonica)

The volatile profiles of seafood, particularly seaweeds, have been analyzed to understand their characteristic aromas. In the case of Saccharina japonica (kombu), a type of brown algae, its raw form contains volatile compounds that contribute to a fishy odor. mdpi.comresearchgate.net Among these, 1-octen-3-ol has been identified as a main contributor to this undesirable scent. mdpi.comresearchgate.net

Interestingly, fermentation of Saccharina japonica with Saccharomyces cerevisiae has been shown to effectively eliminate these malodorous compounds, including 1-octen-3-ol. mdpi.comresearchgate.net While this compound is not explicitly mentioned as being formed during this process, the transformation of the volatile profile to include more desirable fruity, sweet, and green notes suggests the potential for ester formation. mdpi.com

Dairy Products (via 1-Octen-3-ol)

The taste profile of this compound is sometimes described as having waxy, dairy-like nuances. parchem.com Its precursor, 1-octen-3-ol, is known to occur in dairy products. chemicalbook.com The formation of this compound in dairy products is plausible through the microbial or enzymatic esterification of 1-octen-3-ol, which can be produced by molds that are sometimes present in these products. For example, certain molds used in the production of cheese are known to produce a range of volatile compounds, including alcohols and esters.

Endogenous Presence in Animal Systems (via 1-Octen-3-ol)

The occurrence of this compound in animal systems is intrinsically linked to its precursor, 1-octen-3-ol. This volatile organic compound, also known as mushroom alcohol, is a recognized endogenous metabolite in various animals, including humans. wikipedia.orgacs.orgnih.govcaymanchem.comchemicalbook.comt3db.canih.govlookchem.comsmolecule.comebi.ac.uk Its formation is primarily a result of the oxidative breakdown of linoleic acid, an essential fatty acid. wikipedia.orgchemicalbook.comnih.gov While direct detection of this compound is less commonly reported, the presence of its precursor alcohol in bodily emanations is well-documented.

Human Breath and Sweat

Research has consistently identified 1-octen-3-ol as a component of human breath and sweat. wikipedia.orgacs.orgnih.govcaymanchem.comchemicalbook.comt3db.calookchem.comsmolecule.comebi.ac.uknih.gov This volatile substance is released from the body and is a known attractant for various species of biting insects, including mosquitoes. wikipedia.orgnih.govchemicalbook.comt3db.caebi.ac.ukannualreviews.org The biochemical pathway for its presence involves the peroxidation of linoleic acid, which is catalyzed by lipoxygenase, followed by the cleavage of the resulting hydroperoxide by a hydroperoxide lyase. wikipedia.org The presence of 1-octen-3-ol in these bodily secretions suggests a potential for its subsequent conversion to this compound, although the specific enzymatic processes for this acetylation within human breath or sweat are a subject for further investigation. The compound is considered a typical component of the odorous emanations from both humans and other animals. nih.gov

Table 1: Research Findings on 1-Octen-3-ol in Human Breath and Sweat

| Finding | Description | Source(s) |

| Presence in Humans | 1-Octen-3-ol is a documented component found in human breath and sweat. | wikipedia.orgacs.orgnih.govcaymanchem.comchemicalbook.comt3db.calookchem.comsmolecule.comebi.ac.uknih.gov |

| Biochemical Origin | It is generated in the body as a metabolite from the oxidative breakdown of linoleic acid. | wikipedia.orgacs.orgchemicalbook.comnih.gov |

| Role as a Kairomone | The compound acts as a kairomone, attracting biting insects such as mosquitoes to their human hosts. | wikipedia.orgsmolecule.comannualreviews.org |

| Relation to Animal Emanations | It is generally considered a characteristic volatile compound in the body emanations of humans and other animals. | nih.gov |

Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Fungi

In fungi, particularly in the common mushroom Agaricus bisporus, 1-octen-3-ol (B46169) is generated from the oxidative breakdown of linoleic acid. wikipedia.orgbris.ac.uk This process is initiated upon tissue damage, which brings the substrate into contact with the necessary enzymes. wikipedia.org While 1-octen-3-ol is the primary C8 alcohol produced, its derivative, 1-octen-3-yl acetate (B1210297), has also been detected in Agaricus bisporus. foodb.ca

The established biosynthetic pathway in Agaricus bisporus begins with the fatty acid, linoleic acid. bris.ac.ukutfpr.edu.br Through a dioxygenase-mediated reaction, linoleic acid is converted into a hydroperoxide intermediate, specifically 10-hydroperoxy-8,12-octadecadienoic acid (10-HPOD). utfpr.edu.brnih.gov This intermediate is then cleaved by a specific lyase to yield the eight-carbon alcohol, (R)-(-)-1-octen-3-ol, and a ten-carbon oxo-acid, 10-oxo-trans-8-decenoic acid. bris.ac.ukutfpr.edu.br The production of predominantly the (R)-enantiomer is a characteristic of this biosynthetic route in mushrooms. bris.ac.uknih.gov

The key enzymes driving this pathway are a lipoxygenase (LOX) and a hydroperoxide lyase (HPL). wikipedia.orgbris.ac.uk

Lipoxygenase (LOX): This enzyme catalyzes the initial step, the peroxidation of linoleic acid, by introducing molecular oxygen to form the hydroperoxide. wikipedia.orgutfpr.edu.br In A. bisporus, a specific lipoxygenase gene, AbLOX, has been identified as a multifunctional fatty acid dioxygenase responsible for this conversion. utfpr.edu.br

Hydroperoxide Lyase (HPL): Following the formation of the hydroperoxide, an HPL enzyme catalyzes the cleavage of the carbon-carbon bond. wikipedia.orgutfpr.edu.br The AbHPL gene in A. bisporus has been shown to encode the enzyme that specifically cleaves 10-HPOD to generate 1-octen-3-ol. utfpr.edu.br The combined action of AbLOX and AbHPL has an optimal temperature of 35°C and an optimal pH of 7.2 for the production of 1-octen-3-ol from linoleic acid. utfpr.edu.brnih.gov

Table 1: Key Enzymes in Fungal Biosynthesis of 1-Octen-3-ol

| Enzyme | Gene (in A. bisporus) | Function | Substrate | Product(s) |

| Lipoxygenase | AbLOX | Dioxygenation | Linoleic Acid | 10-hydroperoxy-8,12-octadecadienoic acid (10-HPOD) |

| Hydroperoxide Lyase | AbHPL | Cleavage | 10-HPOD | 1-Octen-3-ol and 10-oxo-trans-8-decenoic acid |

Precursor Compounds in Plants

In contrast to the de novo synthesis upon injury in fungi, some plants store C8-alcohols in a non-volatile, glycosidically-bound form. This allows for the rapid release of the volatile compound when the plant tissue is damaged.

In soybeans (Glycine max), 1-octen-3-ol is not formed directly from fatty acids via the lipoxygenase pathway upon tissue damage. researchgate.netnih.gov Instead, it is stored as a precursor glycoside, (R)-1-octen-3-yl β-primeveroside. researchgate.netnih.gov This compound, which consists of 1-octen-3-ol bound to a primeverose sugar molecule (a disaccharide of glucose and xylose), is found in high concentrations in young, developing green parts of the plant, such as leaves and sepals. researchgate.netresearchgate.net

When soybean leaves or seeds are mechanically damaged or hydrated after drying, the stored 1-octen-3-yl β-primeveroside is exposed to specific enzymes that hydrolyze the glycosidic bond. researchgate.netresearchgate.netfrontiersin.org This action rapidly liberates the volatile aglycone, 1-octen-3-ol. researchgate.netfrontiersin.org The enzymatic system responsible for this hydrolysis in soybeans demonstrates high substrate specificity; it efficiently cleaves 1-octen-3-yl β-primeveroside but does not act on other glycosides, such as isoflavone (B191592) glycosides, under the same conditions. researchgate.net A novel β-primeverosidase-like enzyme with a high affinity for 1-octen-3-yl β-primeveroside has been isolated from soybean hypocotyls. nih.govresearchgate.net This suggests a dedicated defense mechanism where the plant stores a volatile compound in a stable, non-volatile form for immediate release in response to stress. researchgate.netmdpi.com

Table 2: Plant Precursor and Release Mechanism for 1-Octen-3-ol

| Plant | Precursor Compound | Trigger for Release | Enzyme | Released Volatile |

| Soybean (Glycine max) | 1-Octen-3-yl β-primeveroside | Tissue disruption/hydration | β-Primeverosidase | 1-Octen-3-ol |

Interspecies Biotransformation and Interconversion

The formation of 1-octen-3-yl acetate from its precursor alcohol, 1-octen-3-ol, is a critical biotransformation step. This conversion involves the enzymatic addition of an acetyl group, a process known as acetylation.

This interconversion is observed in various organisms. In the liverwort Marchantia polymorpha, intact tissues predominantly contain this compound. researchgate.net However, upon tissue disruption, an esterase rapidly converts the acetate back into 1-octen-3-ol. researchgate.net Conversely, when a transgenic line of this liverwort, unable to produce C8 compounds, was exposed to 1-octen-3-ol vapor, it absorbed the alcohol and converted it into this compound and octan-3-one. researchgate.net This demonstrates a dynamic equilibrium and the capacity for acetylation of the alcohol.

In yeasts and other fungi, the synthesis of acetate esters is generally catalyzed by a class of enzymes called alcohol acetyltransferases (AATs). researchgate.net These enzymes facilitate the condensation of an alcohol with acetyl-coenzyme A (acetyl-CoA) to form the corresponding acetate ester. researchgate.net It has been suggested that enzymes such as alcohol acetyltransferase (ATF) are responsible for converting 1-octen-3-ol into its ester form. The in vitro synthesis of (S)-1-octen-3-yl acetate from racemic 1-octen-3-ol has also been successfully demonstrated using lipase (B570770) enzymes, such as immobilized lipase B from Candida antarctica, further highlighting the enzymatic feasibility of this transformation. frontiersin.orgresearchgate.net

Relationship with 1-Octen-3-ol

The biosynthesis and metabolic pathways of this compound are intrinsically linked to its corresponding alcohol, 1-octen-3-ol. wikipedia.org this compound is the acetate ester of 1-octen-3-ol, meaning it is formed through the biochemical process of acetylation, where an acetyl group is transferred to the hydroxyl group of the alcohol. wikipedia.orgbenchchem.com Conversely, the acetate can be converted back to the alcohol through hydrolysis.

1-Octen-3-ol, commonly known as mushroom alcohol, is a C8 volatile compound produced by a wide range of organisms, including fungi, plants, and bryophytes. nih.govwikipedia.org Its biosynthesis typically originates from the enzymatic breakdown of polyunsaturated fatty acids, particularly linoleic acid. wikipedia.orgmdpi.com In many biological systems, 1-octen-3-ol serves as the direct precursor for the formation of this compound. nih.gov

Research on the liverwort Marchantia polymorpha provides a clear example of this metabolic relationship. In its intact state, this plant stores its C8 volatiles predominantly as this compound. nih.gov However, when the plant tissue is damaged or disrupted, an esterase enzyme is activated, which rapidly converts this compound back into 1-octen-3-ol. nih.gov This conversion process is stereospecific, with the esterase showing a preference for (R)-1-octen-3-yl acetate. nih.gov Furthermore, the study demonstrated that the liverwort can also perform the reverse reaction; when exposed to 1-octen-3-ol vapor, the plant absorbs the alcohol and converts it into this compound and octan-3-one through acetylation and oxidoreduction processes. nih.gov

The enzymatic conversion of 1-octen-3-ol to this compound has been extensively demonstrated in laboratory settings, highlighting a biochemically feasible pathway. A common method involves the use of lipases for the kinetic resolution of racemic 1-octen-3-ol. frontiersin.orgresearchgate.net In this process, an enzyme catalyzes the acetylation of one enantiomer of the alcohol, leaving the other unreacted. For instance, the immobilized lipase B from Candida antarctica (Novozym 435) effectively catalyzes the acetylation of racemic 1-octen-3-ol using vinyl acetate as the acetyl donor. frontiersin.orgresearchgate.net This reaction specifically produces (S)-1-octen-3-yl acetate while leaving (R)-1-octen-3-ol largely unreacted, achieving a high enantiomeric excess. frontiersin.org

In other organisms like soybeans, 1-octen-3-ol is stored in a non-volatile glycosidic form, 1-octen-3-yl β-primeveroside. researchgate.net Upon hydration and tissue damage, this glycoside is hydrolyzed, releasing the volatile 1-octen-3-ol, which can then be subject to further metabolic conversions, including acetylation to form this compound. researchgate.net

Detailed Research Findings

The interconversion between 1-octen-3-ol and its acetate ester is a key metabolic step in the generation of volatile profiles in various organisms. The following table summarizes key research findings on this relationship.

| Organism/System | Enzyme | Reaction | Substrate(s) | Product(s) | Key Finding |

|---|---|---|---|---|---|

| Marchantia polymorpha (Liverwort) | Esterase | Hydrolysis | (R)-1-Octen-3-yl acetate | (R)-1-Octen-3-ol | Tissue disruption induces the conversion of the stored acetate to the alcohol. nih.gov |

| Marchantia polymorpha (Liverwort) | Acetyltransferase (inferred) | Acetylation | 1-Octen-3-ol | This compound | The organism can absorb the alcohol and convert it to its acetate form. nih.gov |

| Enzyme-catalyzed synthesis (in vitro) | Lipase B from Candida antarctica (Novozym 435) | Acetylation (Kinetic Resolution) | Racemic 1-octen-3-ol, Vinyl acetate | (S)-1-Octen-3-yl acetate, (R)-1-Octen-3-ol | Demonstrates a highly efficient and stereospecific enzymatic pathway for producing the acetate from the alcohol. frontiersin.orgresearchgate.net |

| Soybean (Glycine max) | β-primeverosidase (inferred) | Hydrolysis (Deglycosylation) | 1-Octen-3-yl β-primeveroside | 1-Octen-3-ol | 1-Octen-3-ol is released from a glycoside precursor, making it available for subsequent acetylation. researchgate.net |

Enantiomeric Studies and Stereochemistry

Chiral Nature of 1-Octen-3-yl Acetate (B1210297)

1-Octen-3-yl acetate is a chiral molecule due to the presence of a stereocenter at the C-3 carbon atom, which is bonded to four different groups: a hydrogen atom, a vinyl group (-CH=CH₂), a pentyl group (-CH₂CH₂CH₂CH₂CH₃), and an acetate group (-OC(O)CH₃). wikipedia.orgbenchchem.com This structural arrangement gives rise to two non-superimposable mirror images, known as enantiomers: (R)-(-)-1-octen-3-yl acetate and (S)-(+)-1-octen-3-yl acetate. wikipedia.org These enantiomers can have distinct sensory properties and biological activities. The molecule is an ester of acetic acid and 1-octen-3-ol (B46169), and it can exist as a racemic mixture, containing equal amounts of both enantiomers. wikipedia.org

Enantiomeric Composition in Natural Sources

The enantiomeric distribution of this compound can vary significantly in nature, often with one enantiomer being more abundant than the other. This is particularly evident in essential oils.

Predominance of the (R)-Enantiomer in Lavender Oils

In lavender (Lavandula angustifolia) essential oil, this compound is a naturally occurring component, although typically found in small concentrations (0.1–0.3%). benchchem.combelgium.bebelgium.be Studies have consistently shown a strong predominance of the (R)-enantiomer in lavender oils, with reported purities of 85–90%. benchchem.com This high enantiomeric purity is considered a marker for the authenticity of lavender essential oil, as synthetic this compound is often sold as a racemic mixture. researchgate.netresearcher.life The presence of a high percentage of the (R)-enantiomer suggests a natural origin and a lack of adulteration with synthetic products. researchgate.netresearchgate.net

Differential Biological Activities of Enantiomers

The chirality of this compound and its precursor, 1-octen-3-ol, plays a crucial role in their interaction with biological systems, particularly in the context of insect behavior.

Behavioral Responses in Insect Species

The two enantiomers of 1-octen-3-ol, the alcohol precursor to this compound, elicit different behavioral responses in various insect species. frontiersin.org This compound is a known attractant for many blood-feeding arthropods. frontiersin.orgnih.gov For example, research has shown that certain mosquito species exhibit a higher behavioral response to the (R)-enantiomer of 1-octen-3-ol compared to the (S)-enantiomer. researchgate.net In the yellow fever mosquito, Aedes aegypti, an olfactory receptor has been identified that responds significantly more strongly to (R)-1-octen-3-ol. mdpi.com Similarly, studies on sandflies, vectors for leishmaniasis, have indicated that the different enantiomers of 1-octen-3-ol can attract different species, suggesting a basis for species-specific responses. frontiersin.orgresearchgate.net This differential activity highlights the specificity of insect olfactory systems and the importance of stereochemistry in chemical signaling. mdpi.com

Enantioselective Synthesis and Resolution Methodologies

The distinct biological activities of the individual enantiomers of this compound and its derivatives have driven the development of methods to produce them in enantiomerically pure forms.

One common approach is the kinetic resolution of racemic 1-octen-3-ol, the precursor alcohol. This method often employs enzymes, such as lipases, which can selectively catalyze the acylation of one enantiomer, leaving the other unreacted. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been effectively used to resolve racemic 1-octen-3-ol. frontiersin.orgvulcanchem.com In this process, the lipase selectively acetylates the (R)-enantiomer to form (R)-1-octen-3-yl acetate, allowing for the separation of the unreacted (S)-1-octen-3-ol. researchgate.net The resulting (S)-1-octen-3-yl acetate can then be deacetylated to yield pure (S)-1-octen-3-ol. frontiersin.orgvulcanchem.com High enantiomeric excesses (ee), often exceeding 98%, have been achieved using this enzymatic method. frontiersin.orgresearchgate.net

Another strategy involves asymmetric synthesis, which aims to create a specific enantiomer directly. The development of tandem catalysis systems, for example using palladium and isothiourea, has shown promise for the enantioselective synthesis of related chiral compounds. acs.org

The separation and quantification of the enantiomers are typically achieved using chiral gas chromatography (chiral GC). researchgate.netfrontiersin.org This analytical technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and the determination of their relative proportions. frontiersin.orgvulcanchem.com

Table of Research Findings on Enantiomeric Resolution of 1-Octen-3-ol

| Method | Enzyme/Catalyst | Substrate | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Immobilized Lipase B from Candida antarctica (Novozym 435) | Racemic 1-octen-3-ol | (R)-1-octen-3-ol and (S)-1-octen-3-yl acetate | >98% for (S)-acetate | frontiersin.orgresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-(-)-1-Octen-3-yl acetate |

| (S)-(+)-1-Octen-3-yl acetate |

| 1-Octen-3-ol |

| (R)-(-)-1-Octen-3-ol |

| (S)-(+)-1-Octen-3-ol |

| Acetic acid |

| Linalool (B1675412) |

| Linalyl acetate |

| Vinyl acetate |

| Camphor |

Enzyme-Catalyzed Kinetic Resolution of Racemic Precursors

Kinetic resolution is a technique used to separate a racemic mixture based on the different reaction rates of the enantiomers with a chiral catalyst, most commonly an enzyme. mdpi.com In the case of racemic 1-octen-3-ol, enzymes can selectively catalyze the acylation of one enantiomer, leaving the other unreacted. This results in a mixture of an enantioenriched acetate and the unreacted, oppositely configured enantioenriched alcohol, which can then be separated. frontiersin.orgmdpi.com

Lipases are the most widely used enzymes for this type of resolution. Research has demonstrated that immobilized lipase B from Candida antarctica (often supplied as Novozym 435) is highly effective for the kinetic resolution of racemic 1-octen-3-ol. frontiersin.orgresearchgate.net In a typical procedure, racemic 1-octen-3-ol is reacted with an acyl donor, such as vinyl acetate, in the presence of the lipase. frontiersin.orgresearchgate.net The enzyme preferentially acylates the (S)-enantiomer of the alcohol, producing (S)-1-octen-3-yl acetate, while the (R)-1-octen-3-ol is left largely unreacted. frontiersin.orgresearchgate.net

One study optimized a lipase-mediated synthetic route for the multi-gram resolution of the two enantiomers. frontiersin.org By reacting racemic 1-octen-3-ol with vinyl acetate and Novozym 435 at room temperature for 60 hours, a reaction mixture containing approximately 45% acetate and 55% alcohol was achieved. frontiersin.org Subsequent purification yielded (S)-1-octen-3-yl acetate with a high enantiomeric excess (e.e.) of 98.9% and the 'crude' (R)-1-octen-3-ol. frontiersin.orgresearchgate.net To obtain the (R)-enantiomer in high purity, the recovered (R)-1-octen-3-ol was subjected to a second round of the enzymatic reaction, after which it was recovered with an enantiomeric excess greater than 99.9%. frontiersin.orgresearchgate.net

The choice of acyl donor can also influence the enantioselectivity of the reaction. While vinyl acetate is common, other donors like vinyl propionate (B1217596) have also been used successfully in the resolution of racemic 1-octen-3-ol with Novozym 435. researchgate.net

| Enzyme | Substrate | Acyl Donor | Key Conditions | Product 1 | Product 2 | Ref. |

| Immobilized lipase B from Candida antarctica (Novozym 435) | Racemic 1-octen-3-ol | Vinyl acetate | Room temp., 60 hr | (S)-1-octen-3-yl acetate (98.9% e.e.) | (R)-1-octen-3-ol | frontiersin.orgresearchgate.net |

| Novozym 435 | Racemic 1-octen-3-ol | Vinyl propionate | Diisopropyl ether | (S)-ester | (R)-alcohol | researchgate.net |

Lipase-Mediated Transesterification/Hydrolysis

Lipase-mediated reactions are central to the stereoselective synthesis of this compound and can be categorized primarily as transesterification (or esterification) and hydrolysis.

Transesterification/Esterification This is the most common method for the kinetic resolution of 1-octen-3-ol. frontiersin.org As detailed above, it involves the transfer of an acyl group from a donor (like vinyl acetate) to the alcohol. frontiersin.orgnih.gov Lipases exhibit enantiopreference, selectively catalyzing the esterification of one enantiomer over the other. mdpi.com Novozym 435, a lipase from Candida antarctica, shows a preference for the (S)-enantiomer of 1-octen-3-ol, leading to the formation of (S)-1-octen-3-yl acetate. frontiersin.orgresearchgate.net The efficiency of this process allows for the preparation of both (S)-1-octen-3-yl acetate and the unreacted (R)-1-octen-3-ol in high enantiomeric purity. frontiersin.orgresearchgate.net The (R)-alcohol can then be esterified in a separate chemical step to produce (R)-1-octen-3-yl acetate if desired. frontiersin.org

Hydrolysis The reverse reaction, enantioselective hydrolysis of racemic this compound, is another viable strategy. In this approach, a racemic mixture of the ester is exposed to a lipase in an aqueous environment. The enzyme selectively hydrolyzes one ester enantiomer back to the corresponding alcohol, leaving the other ester enantiomer unreacted. For instance, lipase-catalyzed hydrolysis of racemic this compound would ideally yield one enantiomer of 1-octen-3-ol and the opposite, unreacted enantiomer of this compound.

While less commonly cited specifically for this compound compared to the esterification of its precursor alcohol, lipase-mediated hydrolysis is a well-established method for resolving racemic esters. oup.comsemanticscholar.org For example, studies on similar structures, such as other secondary allylic esters, have demonstrated the efficacy of various lipases, including those from Pseudomonas species and even phospholipases like Lecitase® Ultra, in catalyzing enantioselective hydrolysis. oup.comsemanticscholar.org The choice of the acyl group (e.g., acetate vs. propionate) can affect the enantioselectivity (E-value) of the hydrolysis reaction. semanticscholar.org In a related process, (S)-1-octen-3-yl acetate, produced via enzymatic resolution, can be deacetylated using chemical hydrolysis (e.g., with potassium hydroxide) to yield pure (S)-1-octen-3-ol. frontiersin.orgresearchgate.net

| Reaction Type | Enzyme | Substrate | Reagent | Product(s) | e.e. (%) | Ref. |

| Transesterification | Novozym 435 | Racemic 1-octen-3-ol | Vinyl acetate | (S)-1-octen-3-yl acetate + (R)-1-octen-3-ol | 98.9 (for acetate) | frontiersin.orgresearchgate.net |

| Hydrolysis (Deacetylation) | N/A (Chemical) | (S)-1-octen-3-yl acetate | Potassium Hydroxide (B78521) (KOH) | (S)-1-octen-3-ol | Not specified | frontiersin.orgresearchgate.net |

Chemical Synthesis and Biocatalytic Production

Conventional Organic Synthetic Routes

The primary conventional method for synthesizing 1-octen-3-yl acetate (B1210297) is through the esterification of its corresponding alcohol, 1-octen-3-ol (B46169).

Acetylation of 1-Octen-3-ol

The most common laboratory-scale synthesis involves the acetylation of 1-octen-3-ol. benchchem.com This reaction typically utilizes an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. benchchem.com The process is often catalyzed by either an acid, like sulfuric acid, or a base, such as pyridine (B92270). benchchem.comsigmaaldrich.com When pyridine is used, it serves to neutralize the acetic acid generated during the reaction, which helps to shift the equilibrium towards the formation of the ester product. benchchem.com

The reaction conditions, including temperature and duration, are critical for maximizing yield and minimizing the formation of byproducts. For instance, a standard method may involve heating the reaction mixture at 60–80°C for 4–6 hours. benchchem.com It is also possible to perform the acetylation at room temperature. In one procedure, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. researchgate.net

Table 1: Conventional Synthesis of 1-Octen-3-yl acetate

| Reactant | Reagent | Catalyst | Typical Conditions |

| 1-Octen-3-ol | Acetic anhydride | Sulfuric acid or Pyridine | 60-80°C, 4-6 hours |

Biocatalytic and Microbial Synthesis Approaches

Biocatalytic methods, employing enzymes or whole microorganisms, have gained prominence as greener alternatives for producing this compound. nih.gov These methods are often chemo-, regio-, and stereo-selective, operating under milder conditions and reducing the environmental impact compared to conventional chemical synthesis. nih.gov

Production of Chiral Enantiomers

A significant advantage of biocatalysis is the ability to produce specific enantiomers of chiral compounds like this compound. The two enantiomers, (R)-(-)- and (S)-(+)-1-octen-3-ol, can be resolved from a racemic mixture using enzymes. frontiersin.orgresearchgate.net Lipases, particularly lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435), are highly effective for this purpose. researchgate.netfrontiersin.orgresearchgate.net

In a typical kinetic resolution process, racemic 1-octen-3-ol is reacted with an acyl donor, such as vinyl acetate, in the presence of the lipase. frontiersin.orgresearchgate.net The enzyme selectively acetylates one enantiomer, leaving the other as the unreacted alcohol. For example, using Novozym 435, (S)-1-octen-3-yl acetate can be produced with a high enantiomeric excess (ee) of 98.9%. frontiersin.orgresearchgate.net The remaining (R)-1-octen-3-ol can then be separated. frontiersin.orgresearchgate.net The (S)-acetate can subsequently be deacetylated, for instance using potassium hydroxide (B78521) (KOH), to yield (S)-1-octen-3-ol. frontiersin.orgresearchgate.net This enzymatic approach allows for the production of both enantiomerically pure alcohols and their corresponding acetates. researchgate.net

Table 2: Enzymatic Kinetic Resolution of Racemic 1-Octen-3-ol

| Enzyme | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) |

| Candida antarctica lipase B (Novozym 435) | Racemic 1-octen-3-ol | Vinyl acetate | (S)-1-octen-3-yl acetate | 98.9% |

| Candida antarctica lipase B (Novozym 435) | Racemic 1-octen-3-ol | Vinyl acetate | (R)-1-octen-3-ol | >99.9% (after re-acetylation) |

Optimization of Enzymatic Reaction Parameters

The efficiency of biocatalytic synthesis can be significantly influenced by various reaction parameters. Optimization of these factors is crucial for maximizing product yield and enantioselectivity. Key parameters that are often optimized include:

Reaction Time: Monitoring the reaction over time is essential to determine the point of maximum resolution. In one study, the kinetic resolution of racemic 1-octen-3-ol reached its maximum after 60 hours, resulting in a mixture of approximately 45% acetate and 55% alcohol. frontiersin.org

Temperature: Enzymes have an optimal temperature range for activity. For the biosynthesis of (R)-(-)-1-octen-3-ol in recombinant Saccharomyces cerevisiae, the optimal incubation temperature was found to be 30°C. nih.gov

Substrate Concentration: The concentration of the initial substrate can also impact the yield. For the same recombinant yeast system, a linoleic acid concentration of 3 mM was determined to be optimal. nih.gov

Response surface methodology (RSM) is a statistical technique that has been successfully applied to optimize the enzymatic synthesis of various esters, demonstrating its utility in fine-tuning these reaction parameters for maximum efficiency. researchgate.net

Microorganism-Mediated Hydrolysis for Chiral Alcohol Formation

In addition to using isolated enzymes, whole microbial cells can be employed for the stereoselective hydrolysis of racemic esters to produce chiral alcohols. For instance, resting cells of the fungus Fusarium proliferatum have been used to perform kinetic resolution of racemic this compound. researchgate.net This process involves the enantioselective hydrolysis of the acetate, yielding a chiral alcohol.

Furthermore, some microorganisms can produce 1-octen-3-ol through the breakdown of fatty acids. In mushrooms like Agaricus bisporus, linoleic acid is converted to 1-octen-3-ol through a pathway involving the enzymes lipoxygenase and hydroperoxide lyase. bris.ac.uk While this produces the alcohol, subsequent enzymatic acetylation could be a potential route for producing the acetate. In soybeans, 1-octen-3-ol is released from its glycoside, 1-octen-3-yl β-primeveroside, through enzymatic hydrolysis when the plant tissue is damaged. researchgate.net This naturally produced alcohol could also serve as a precursor for the synthesis of this compound.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the principal methodology for separating 1-octen-3-yl acetate (B1210297) from complex mixtures and quantifying its presence. Gas chromatography, in particular, is well-suited for this volatile ester.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental and widely used technique for the identification and quantification of 1-octen-3-yl acetate. frontiersin.orgmdpi.com This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In a typical GC-MS analysis, the volatile components of a sample are separated on a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint for the compound. researchgate.net

The identity of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard and by referencing established spectral libraries, such as the NIST Mass Spectrometry Data Center. frontiersin.orgnist.govnist.gov The fragmentation pattern is a key identifier, with characteristic top peaks observed at m/z values of 43 and 99. nih.gov GC-MS is routinely used to analyze the composition of essential oils, such as lavender oil, to determine the concentration of constituents like this compound. mdpi.comresearchgate.net The technique is also applied in metabolomic studies of various plants and foods to identify and quantify volatile organic compounds (VOCs). thegoodscentscompany.com

| Parameter | Description | Source |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary columns such as DB-5MS or HP5-MS (5% phenyl-polymethyl siloxane) are commonly used for their robustness and suitable polarity. | frontiersin.orgscirp.org |

| Injector Temperature | Typically set around 250°C to ensure rapid volatilization of the sample. | scirp.org |

| Carrier Gas | Helium is the most commonly used carrier gas. | scirp.org |

| Ionization Mode | Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible mass spectra. | scirp.org |

| Identification | Based on comparison of retention indices (Kovats or Linear) and mass spectra with reference standards and libraries (e.g., NIST). | mdpi.comnih.gov |

Chiral Gas Chromatography (CGC) for Enantiomeric Analysis

Since this compound possesses a chiral center at the C-3 position, it exists as two enantiomers, (R)-(-)-1-octen-3-yl acetate and (S)-(+)-1-octen-3-yl acetate. Chiral Gas Chromatography (CGC) is the essential technique for separating and quantifying these individual enantiomers. mdpi.com This is particularly important for authenticity analysis, as the enantiomeric ratio of a chiral compound in a natural product is often specific and can indicate adulteration with synthetic, racemic material. mdpi.comtandfonline.com

CGC utilizes a chiral stationary phase (CSP), typically a derivatized cyclodextrin, which interacts differently with each enantiomer, leading to different retention times and thus separation. gcms.czrestek.com For instance, heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrin has been shown to be an effective CSP for differentiating these esters. capes.gov.br Multidimensional gas chromatography (MDGC), which employs a non-chiral pre-column coupled to a chiral main column, can be used for direct stereochemical analysis in highly complex matrices like essential oils. tandfonline.comcapes.gov.brtandfonline.com

| Chiral Stationary Phase (CSP) | Application Note | Source |

|---|---|---|

| Derivatized β-cyclodextrins (e.g., Rt-βDEXsa, Rt-βDEXsm) | These columns are effective for resolving the enantiomers of the precursor, 1-octen-3-ol (B46169), and are suitable for the acetate form. The Rt-βDEXsa column, for example, provides good separation for 1-octen-3-ol. | gcms.czrestek.com |

| Nickel(II)-bis[3-heptafluorobutanoyl-(1R)-camphorate] | Used as a CSP in a chiral main column for the stereodifferentiation of this compound in lavender oil via MDGC. | tandfonline.com |

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable technique for the quantification of this compound. While GC-MS is superior for identification, GC-FID often provides better quantitative accuracy and precision over a wider linear range. The detector responds to carbon-containing compounds as they elute from the GC column and produces a signal proportional to the mass of carbon.

GC-FID is used to verify the purity of this compound and to monitor the progress of reactions, such as the enzyme-catalyzed kinetic resolution of its precursor, racemic 1-octen-3-ol. frontiersin.org In this context, the reaction progress can be monitored by analyzing the formation of the acetate and the consumption of the alcohol over time. frontiersin.org The technique can be performed on both achiral columns for general purity assessment and chiral columns for determining the enantiomeric excess (ee) of the product. frontiersin.org

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds in solid or liquid samples. mdpi.com For the analysis of this compound, a fiber coated with a sorbent material (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace (the gas phase above the sample) in a sealed vial. scirp.orgresearchgate.net Volatiles, including this compound, adsorb onto the fiber. The fiber is then transferred to the GC injector, where the adsorbed analytes are thermally desorbed for analysis. thegoodscentscompany.com

This method is particularly useful for extracting volatile flavor and aroma compounds from complex food matrices like milk, cheese, and fruits, as well as from plants. nist.govtandfonline.commdpi.comacs.org The HS-SPME-GC-MS method is valued for its sensitivity, speed, and minimal sample preparation requirements. thegoodscentscompany.com

| Parameter | Typical Conditions | Source |

|---|---|---|

| SPME Fiber | 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is a common choice for broad-range volatile analysis. | scirp.org |

| Extraction Temperature | Typically ranges from 40°C to 70°C, depending on the matrix. For example, 50°C is used for milk samples. | nih.gov |

| Extraction Time | Varies from 15 to 60 minutes to allow for equilibrium or pre-equilibrium adsorption of volatiles. | nist.govscirp.org |

| Desorption | Thermal desorption in the GC inlet at temperatures around 250°C. | scirp.org |

Spectroscopic Characterization

Spectroscopy, particularly Nuclear Magnetic Resonance, is indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of each atom. This allows for unambiguous verification of the compound's structure following synthesis or isolation. frontiersin.org Commercial suppliers confirm the structure of this compound by ensuring its NMR data conforms to the expected structure. tcichemicals.com

In research, NMR is used to establish the identity of resolved enantiomers of the precursor alcohol, 1-octen-3-ol, which is then acetylated to form the target compound. frontiersin.org The spectra of the precursor provide a clear picture of the octenol backbone before the addition of the acetate group. frontiersin.org

| NMR Type | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR (500-600 MHz) | 5.83-5.88 (ddd) | -CH=CH₂ |

| 5.19-5.23 (d) | -CH=CH₂ (trans) | |

| 5.08-5.10 (d) | -CH=CH₂ (cis) | |

| 4.06-4.10 (dt) | -CH(OH)- | |

| 0.9 (t) | -CH₃ | |

| ¹³C NMR (126-151 MHz) | 141.4, 144.5 | -CH=CH₂ |

| 73.3 | -C(OH)- | |

| 14.0 | -CH₃ |

Applications in Authenticity Verification of Natural Products

This compound serves as a significant chemical marker in the authenticity verification of various natural products. Its presence, concentration, and specific chemical properties, such as enantiomeric composition, can provide crucial insights into the origin, quality, and potential adulteration of these goods. The primary analytical technique for its identification and quantification in complex natural matrices is gas chromatography-mass spectrometry (GC-MS).

Detailed research findings have highlighted the utility of this compound in authenticating several high-value natural products.

Lavender Essential Oil

The essential oil of lavender is frequently subjected to adulteration, making robust analytical methods for authenticity verification necessary. researchgate.net this compound is one of seven target compounds listed in the ISO Standard 11024 for the quality control of lavender essential oil. nih.gov Its analysis, alongside compounds like linalool (B1675412), linalyl acetate, and camphor, helps characterize the oil's quality. nih.govresearchgate.net

Fungal and Plant-Derived Products

This compound and its parent alcohol, 1-octen-3-ol, are well-known for imparting a characteristic mushroom-like scent. taylorandfrancis.compellwall.com Their presence is a key feature of the aroma profile of many mushrooms and nearly all liverworts that emit a fungal odor. taylorandfrancis.com In this capacity, the compound can serve as an identity marker. Furthermore, the detection of related C8 compounds, such as 1-octen-3-one, has been linked to the fresh mushroom off-flavor (FMOff) in products like wine, indicating potential contamination by fungi such as Crustomyces subabruptus. researchgate.net This application demonstrates its role not just in verifying authenticity but also in identifying spoilage. researchgate.net

Olive Oil and Other Complex Products

In complex products like extra virgin olive oil, authenticity is often assessed by analyzing the complete profile of volatile organic compounds (VOCs). researchgate.netresearchgate.net While not always a primary individual marker, this compound can be one of many compounds, including aldehydes, alcohols, and other esters, that constitute the characteristic aroma fingerprint of a specific olive oil cultivar. researchgate.netunibo.it Chemometric analysis of these comprehensive volatile profiles allows for the differentiation between cultivars and the detection of fraudulent practices, such as dilution with lower-grade oils. researchgate.netresearchgate.net The analysis of the volatile fraction, which can include this compound, is therefore a tool used to guarantee the authenticity and traceability of the oil. researchgate.net

The following table summarizes the research findings on the application of this compound in authenticity verification.

Table 1: Research Findings on this compound in Authenticity Verification

| Natural Product | Analytical Method | Role of this compound | Key Research Finding |

| Lavender Essential Oil | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Adulteration Marker | High enantiomeric purity indicates natural origin; racemic mixtures suggest adulteration with synthetic compounds. researchgate.netmdpi.com |

| Lavender Essential Oil | Gas Chromatography-Mass Spectrometry (GC-MS) | Quality Marker | Included as a target compound in ISO Standard 11024 for quality assessment. nih.gov |

| Wine | Gas Chromatography-Mass Spectrometry (GC-MS) | Spoilage Indicator | Related C8 compounds (e.g., 1-octen-3-one) are markers for fungal contamination leading to off-flavors. researchgate.net |

| Olive Oil | Headspace Solid Phase Microextraction coupled to GC-MS (HS-SPME-GC/MS) | Component of Volatile Profile | Part of a complex volatile fingerprint used with chemometrics to authenticate olive oil cultivars. researchgate.netunibo.it |

Biological and Ecological Functions

Insect Semiochemical Properties

1-Octen-3-yl acetate (B1210297) plays a significant role in the chemical communication of various insect species. Its function as a semiochemical, a chemical substance that carries a message, is diverse and species-specific, acting as an attractant, a component of aggregation pheromones, and even a repellent in certain contexts.

Attractant for Blood-Feeding Arthropods (e.g., Mosquitoes, Sandflies, Tsetse Flies)

While its precursor, 1-octen-3-ol (B46169), is a well-established attractant for many blood-feeding insects, the direct role of 1-octen-3-yl acetate as a primary attractant is less documented. However, it is often found in conjunction with 1-octen-3-ol in natural scent profiles that attract these vectors. For instance, 1-octen-3-ol is a known kairomone for various mosquito species, including Aedes aegypti and Anopheles gambiae, particularly when combined with carbon dioxide. frontiersin.org It also attracts other hematophagous insects like tsetse flies, horseflies, biting midges, and black flies. frontiersin.org

Studies on sandflies, vectors for leishmaniasis, have shown that they are attracted to 1-octen-3-ol. frontiersin.orgresearchgate.net Field trials in Kenya demonstrated that different enantiomeric forms of 1-octen-3-ol could influence the attraction of specific sandfly species, with Phlebotomus martini showing a preference for the (R)-(-) form. frontiersin.orgresearchgate.net Given the close chemical relationship and co-occurrence, this compound may modulate the attractive properties of 1-octen-3-ol for these arthropods.

Aggregation Pheromone in Stored-Product Insects

In the context of stored-product insects, this compound's precursor, 1-octen-3-ol, has been identified as an aggregation pheromone for several species of cucujid beetles. researchgate.net This includes species such as Ahasverus advena (the foreign grain beetle), Cryptolestes ferrugineus, C. pusillus, Oryzaephilus surinamensis (the sawtoothed grain beetle), and O. mercator (the merchant grain beetle). researchgate.netsemanticscholar.org For Oryzaephilus species, 1-octen-3-ol acts alone as an aggregation pheromone and can enhance the attractiveness of other pheromone components. researchgate.net The production of 1-octen-3-ol has been observed in both male and female beetles of these species. semanticscholar.org

The square-necked grain beetle, Cathartus quadricollis, produces (3R,6E)-7-methyl-6-nonen-3-yl acetate as its primary aggregation pheromone. researchgate.netcabidigitallibrary.org Interestingly, this species also produces (R)-(-)-1-octen-3-ol, which was found to be repellent to both sexes. cabidigitallibrary.org This highlights the species-specific and sometimes opposing roles that related compounds can play.

Interactive Data Table: Role of Related Compounds as Aggregation Pheromones in Stored-Product Insects

| Insect Species | Compound | Function |

| Ahasverus advena | 1-Octen-3-ol | Aggregation Pheromone researchgate.netsemanticscholar.org |

| Cryptolestes ferrugineus | 1-Octen-3-ol | Attractant researchgate.net |

| Cryptolestes pusillus | 1-Octen-3-ol | Attractant researchgate.net |

| Oryzaephilus surinamensis | 1-Octen-3-ol | Aggregation Pheromone researchgate.net |

| Oryzaephilus mercator | 1-Octen-3-ol | Aggregation Pheromone researchgate.net |

| Cathartus quadricollis | (3R,6E)-7-methyl-6-nonen-3-yl acetate | Aggregation Pheromone researchgate.netcabidigitallibrary.org |

| Cathartus quadricollis | (R)-(-)-1-octen-3-ol | Repellent cabidigitallibrary.org |

Role in Mating Behavior of Lepidopteran Pests (via 1-Octen-3-ol)

In Lepidoptera, there is evidence that 1-octen-3-ol, the alcohol precursor to this compound, can influence mating behaviors. For the legume pod borer, Maruca vitrata, 1-octen-3-ol has shown a synergistic effect when combined with the female's synthetic sex pheromone. researchgate.net This combination elicited higher electrophysiological responses and increased male moth attraction in field experiments, suggesting a role in enhancing mating success. researchgate.net Similarly, for the codling moth, Cydia pomonella, 1-octen-3-ol is among the volatile compounds released from host plants that can elicit antennal responses. tdx.cat The interaction of such host-plant volatiles with sex pheromones can be complex, sometimes acting as synergists or antagonists depending on the context and concentration. tdx.cat

Olfactory Receptor Interactions and Signal Transduction

The detection of this compound and related compounds by insects is mediated by specific olfactory receptors (ORs) located in sensory neurons on their antennae and maxillary palps. slu.se These receptors are integral membrane proteins that bind to odorant molecules, initiating a signal transduction cascade that results in a nerve impulse. slu.se

In the mosquito Aedes aegypti, the olfactory receptor AaOr8, found on the stylet and maxillary palps, is specifically tuned to 1-octen-3-ol. nih.gov This interaction is crucial for the mosquito to locate blood vessels in a host. nih.gov Molecular modeling and mutagenesis studies have begun to unravel the specific binding interactions between 1-octen-3-ol and this receptor, suggesting that even single mutations can lead to a loss of function. nih.gov

In the oriental fruit fly, Bactrocera dorsalis, two odorant receptors, BdorOR7a-6 and BdorOR13a, have been identified as key receptors for the perception of 1-octen-3-ol, which guides the fly's oviposition behavior. nih.gov The process of odor perception involves the odorant molecule interacting with odorant-binding proteins (OBPs) in the sensillum lymph, which then transport it to the olfactory receptors on the neuron's dendrite. slu.semdpi.com This binding event triggers the opening of an ion channel, leading to the generation of an electrical signal that is processed by the insect's brain. slu.se

Repellent Activity in Specific Insect Species

In contrast to its attractive or synergistic roles, this compound and its related alcohol can also act as repellents for certain insect species. As mentioned previously, (R)-(-)-1-octen-3-ol is repellent to the square-necked grain beetle, Cathartus quadricollis. cabidigitallibrary.org Furthermore, 1-octen-3-ol has demonstrated repellent activity against the maize weevil, Sitophilus zeamais. researchgate.net The essential oil of Clinopodium nubigenum, which contains this compound, has shown repellent effects against adult S. zeamais. semanticscholar.org This repellent action is likely due to the interaction of the compound with the insect's olfactory system, triggering an avoidance response. The varied responses to the same or similar compounds across different insect species underscore the specificity of their olfactory systems and the ecological context of these chemical cues. researchgate.net

Antimicrobial Activities

Essential oils from several lavender (Lavandula) species, which contain this compound, have demonstrated broad-spectrum antimicrobial activity. mdpi.comresearchgate.net The antimicrobial efficacy of these oils is often attributed to their major components, such as linalool (B1675412) and linalyl acetate, but minor components like this compound also play a role in the synergistic effect. mdpi.com The proposed mechanism for its antimicrobial action involves the disruption of microbial cell membranes and the inhibition of essential enzyme activities.

The essential oil of Helichrysum aureonitens was found to contain this compound and showed significant activity against both Gram-positive and Gram-negative bacteria. core.ac.uk Similarly, the essential oil of Artemisia feddei, also containing this compound, exhibited considerable inhibitory effects against a range of oral bacteria. jmb.or.kr

Interactive Data Table: Plants Containing this compound with Demonstrated Antimicrobial Activity

| Plant Species | Family | Other Key Components | Antimicrobial Activity Noted |

| Helichrysum aureonitens | Asteraceae | 1,8-cineole, limonene, α-pinene core.ac.uk | Antibacterial (Gram-positive and Gram-negative) core.ac.uk |

| Artemisia feddei | Asteraceae | Eucalyptol, α-terpinyl acetate, borneol jmb.or.kr | Antibacterial (Oral bacteria) jmb.or.kr |

| Lavandula angustifolia (and other varieties) | Lamiaceae | Linalool, linalyl acetate mdpi.com | Antibacterial, Antifungal mdpi.comresearchgate.net |

| Hedeoma mandoniana | Lamiaceae | Pulegone, 1,8-cineole, linalool ird.fr | Insecticidal (potential antimicrobial properties suggested by family) |

| Clinopodium nubigenum | Lamiaceae | Menthone, p-cymene, γ-terpinene semanticscholar.org | Insect repellent (potential antimicrobial properties suggested by family) |

Antibacterial Efficacy Against Various Pathogens

The compound has also been identified as a constituent of Mexican and European oregano essential oils, which are known for their broad-spectrum antimicrobial activity against common foodborne pathogens. nih.gov The efficacy of these essential oils is often attributed to their complex mixture of volatile compounds, including this compound.

Table 1: Antibacterial Activity of an Essential Oil Blend Containing this compound

| Target Microorganism | Type | Result of Activity |

|---|---|---|

| Staphylococcus aureus ATCC6538 | Gram-positive bacterium | Active |

| Staphylococcus epidermidis (isolated strain) | Gram-positive bacterium | Active |

| Escherichia coli ATCC25922 | Gram-negative bacterium | Active |

| Candida albicans ATCC10231 | Fungus | Active |

| Pseudomonas aeruginosa ATCC9027 | Gram-negative bacterium | No Activity |

Source: Adapted from research on blended essential oil preparations. researchgate.net

Antifungal Properties (via 1-Octen-3-ol)

The antifungal capabilities of this compound are closely linked to its precursor, 1-octen-3-ol. This alcohol, a well-known fungal volatile organic compound, exhibits significant inhibitory effects against various fungi. taylorandfrancis.com For instance, 1-octen-3-ol demonstrates a notable inhibitory effect on the growth of Aspergillus flavus and can reduce its production of aflatoxin B1 (AFB1). mdpi.com It has also been identified as a primary active compound in the essential oil of Polygonum orientale L., which is effective against Pectobacterium carotovorum subsp. carotovorum, a bacterial pathogen that causes soft rot in vegetables. mdpi.com Studies suggest that 1-octen-3-ol's antimicrobial activity makes it a potential candidate for controlling pathogens. ebi.ac.uk

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

The antimicrobial action of this compound and its related alcohol is believed to stem from its ability to compromise the structural and functional integrity of microbial cells. One of the primary proposed mechanisms is the disruption of the cell membrane. mdpi.com This action increases membrane permeability, leading to the leakage of essential intracellular components and subsequent cell death. researchgate.net

For 1-octen-3-ol, the mechanism involves destroying the integrity of both the cell membrane and the mitochondrial membrane, which disrupts the cell's energy supply and leads to failure. mdpi.com Volatile organic compounds like these can also inhibit key bacterial enzyme activities, which interferes with energy metabolism and biosynthetic pathways, ultimately impeding bacterial growth. researchgate.netf1000research.com Other related mechanisms observed for essential oil components include the inhibition of DNA, RNA, protein, and polysaccharide synthesis. f1000research.com Specifically, compounds can dissipate ion gradients across the cell membrane, leading to the depletion of intracellular ATP and causing cell death. mdpi-res.com

Plant-Insect Interactions and Chemical Signaling

This compound plays a role in the complex communication systems between plants and insects, influencing plant defense and resistance to pests.

Involvement in Plant Defense Responses

The role of 1-octen-3-ol in plant defense is well-documented. In some plants, such as soybeans, it exists in a non-volatile glycoside form (1-octen-3-yl β-primeveroside). researchgate.net When the plant's tissues are damaged, this glycoside is rapidly hydrolyzed, releasing volatile 1-octen-3-ol as an immediate defense signal. researchgate.net

Exposure to 1-octen-3-ol vapor has been shown to induce a subset of defense-related genes in Arabidopsis thaliana. researchgate.net This response enhances the plant's resistance to necrotrophic fungal pathogens like Botrytis cinerea. researchgate.net This signaling mechanism suggests that the compound functions as an airborne signal that can prime or activate defense responses in the plant, even in parts distant from the initial attack. researchgate.net

Potential Neurological and Physiological Effects (via 1-Octen-3-ol)

Exposure to 1-octen-3-ol, often referred to as mushroom alcohol, has been linked to a range of potential neurological and physiological effects in various experimental models. taylorandfrancis.comdowntoearth.org.in

Studies using the fruit fly, Drosophila melanogaster, have demonstrated that exposure to 1-octen-3-ol can induce symptoms similar to Parkinson's disease. downtoearth.org.inpnas.org This exposure leads to the degeneration of dopaminergic (dopamine-producing) neurons, a reduction in dopamine (B1211576) levels, and subsequent locomotor defects. pnas.orgnih.gov The underlying mechanism appears to involve the disruption of dopamine homeostasis; the compound was found to inhibit the uptake of dopamine in human cell lines that express the human dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). pnas.orgresearchgate.net

Research in rodent models has revealed further potential effects. In rats, aerosolized 1-octen-3-ol was found to exacerbate depression-like behaviors, disrupt the integrity of the blood-brain barrier, and promote neuroinflammation by increasing pro-inflammatory cytokines. nih.gov It also led to a reduction in key neurotransmitters, including serotonin (B10506) and norepinephrine, and impaired neuroplasticity by reducing the expression of synaptic proteins. nih.gov General overexposure to aliphatic alcohols like 1-octen-3-ol can cause nervous system symptoms such as headache, muscle weakness, confusion, and dizziness. scbt.com

Table 2: Summary of Neurological and Physiological Effects of 1-Octen-3-ol in Experimental Models

| Model Organism | Exposure/Study Type | Observed Effects | Proposed Mechanism |

|---|---|---|---|

| Drosophila melanogaster (Fruit Fly) | Vapor exposure | - Loss of dopaminergic neurons- Reduced dopamine levels- Locomotor deficits (Parkinson's-like symptoms) | Disruption of dopamine homeostasis; interference with dopamine packaging and transport. pnas.orgnih.gov |

| Human Embryonic Kidney (HEK) Cells | In vitro assay | - Inhibition of dopamine uptake | Action on the human dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). pnas.org |

| Rats (SD rats) | Aerosol exposure | - Increased depression-like behavior- Disrupted blood-brain barrier- Increased pro-inflammatory cytokines- Reduced serotonin & norepinephrine | Activation of the TLR4/NF-κB inflammatory pathway and suppression of the Nrf2/HO-1 antioxidant pathway. nih.gov |

Source: Compiled from various toxicological and neurological studies. pnas.orgnih.govnih.gov

Dopamine Homeostasis Modulation

While direct studies on this compound's effect on dopamine homeostasis are limited, research on the structurally related compound, 1-octen-3-ol, provides significant insights. 1-octen-3-ol, a fungal semiochemical, has been shown to disrupt dopamine homeostasis. nih.govnih.govfiu.edu Studies using the fruit fly, Drosophila melanogaster, have demonstrated that exposure to 1-octen-3-ol leads to a reduction in dopamine levels and degeneration of dopaminergic neurons. nih.govresearchgate.netnih.gov This neurotoxicity is believed to be caused by the disruption of dopamine packaging and handling. nih.govnih.gov

Specifically, 1-octen-3-ol inhibits the uptake of dopamine in human cell lines that express the human plasma membrane dopamine transporter (DAT) and the human vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov In Drosophila, overexpression of the vesicular monoamine transporter (VMAT) was able to rescue the neurodegeneration caused by 1-octen-3-ol. nih.govnih.gov Conversely, mutations that decrease VMAT function exacerbated the toxic effects. nih.govnih.gov Exposure to 1-octen-3-ol in flies resulted in a significant decrease in dopamine levels, accompanied by an increase in its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov This suggests an impairment in the proper storage and handling of dopamine. nih.gov The loss of dopaminergic neurons and subsequent motor deficits observed in flies exposed to 1-octen-3-ol are akin to symptoms seen in Parkinson's disease. researchgate.netnih.govacs.org

Molecular Docking Studies for Antidepressant Effects

Molecular docking studies have been employed to investigate the potential antidepressant effects of this compound by examining its interaction with key protein targets involved in depression. researchgate.netnih.gov These studies are part of a broader effort to understand the mechanisms behind the antidepressant effects of essential oils, such as that from rosemary, in which this compound is a constituent. nih.govresearchgate.net

Research has focused on the binding affinity of this compound with targets like monoamine oxidase A (MAOA) and the serotonin transporter (SLC6A4), both of which are implicated in the pathology of depression. researchgate.netnih.gov Monoamine oxidase B (MAO-B) is another crucial enzyme in the metabolism of monoaminergic neurotransmitters, including dopamine, making it a significant target in neurodegenerative and depressive disorders. nih.gov

In one study, semi-flexible docking of this compound with MAOA revealed hydrogen bonding interactions with the amino acid residues Tyr69 and Ala68. nih.gov It also showed hydrophobic interactions with the key residue Tyr407. nih.gov When docked with the serotonin transporter (SLC6A4), this compound formed hydrogen bonds with the amino acid residue Ser438. nih.gov These interactions suggest a potential mechanism by which this compound could modulate the activity of these important proteins.

The following table summarizes the key molecular docking interactions of this compound with antidepressant-related protein targets:

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| Monoamine Oxidase A (MAOA) | Tyr69, Ala68 | Hydrogen Bonding |

| Tyr407 | Hydrophobic | |

| Serotonin Transporter (SLC6A4) | Ser438 | Hydrogen Bonding |